Supercinnamaldehyde

TRPA1 Nociception Calcium Signaling

Supercinnamaldehyde is a high-purity (≥98% HPLC) covalent TRPA1 agonist delivering 8.5-fold greater potency (EC50 0.8 μM) than parent cinnamaldehyde. It drives ~9-fold Nrf2/ARE induction at 20 μM — surpassing cinnamaldehyde's 6-fold response at double the concentration — and achieves 7.4-fold superior anti-inflammatory activity (IC50 4.63 μM vs 34.45 μM in LPS-stimulated NO assays). Its indolin-2-one scaffold uniquely targets thioredoxin reductase (TrxR) selenocysteine for oncology applications, a mechanism absent in cinnamaldehyde. Select Supercinnamaldehyde as your definitive positive control for reproducible nociception, cytoprotective phase 2 enzyme, and inflammation signaling studies.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B1252256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSupercinnamaldehyde
Synonyms3-phenylprop-2-enaldehyde
beta-phenylacrolein
cinnamaldehyde
cinnamic aldehyde
cinnamic aldehyde, (E)-isomer
supercinnamaldehyde
trans-3-phenylprop-2-enaldehyde
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)C=C1C2=CC=CC=C2N(C1=O)C
InChIInChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+
InChIKeyCZKBLHCEDVWPRN-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Supercinnamaldehyde (CAS 70351-51-8): TRPA1 Activator and Indolinone-Derived Research Compound with Quantified Signaling and Cytoprotective Activity


Supercinnamaldehyde (SCA) is a synthetic indolin-2-one compound and cinnamaldehyde analog that functions as a covalent activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel, with an EC50 of 0.8 μM . It is structurally characterized by a 1-methyl-3-(2-oxopropylidene)indolin-2-one scaffold bearing an α,β-unsaturated carbonyl (Michael acceptor) moiety [1]. Supercinnamaldehyde has been investigated for chemopreventive, anti-inflammatory, and anticancer properties mediated through Nrf2/ARE pathway induction and thioredoxin reductase (TrxR) inhibition [2][3]. It is supplied as a research-grade compound with purity ≥98% (HPLC) .

Why Cinnamaldehyde or Generic TRPA1 Agonists Cannot Substitute for Supercinnamaldehyde in Defined Experimental Workflows


Substituting Supercinnamaldehyde with its parent compound cinnamaldehyde or other TRPA1 agonists introduces significant quantitative variance across multiple biological endpoints. Supercinnamaldehyde exhibits approximately 8.5-fold higher TRPA1 activation potency (EC50 0.8 μM vs. 6.8–54 μM for cinnamaldehyde) [1], and demonstrates markedly enhanced Nrf2/ARE transcriptional induction (9-fold at 20 μM vs. 6-fold at 40 μM for cinnamaldehyde) [2]. Furthermore, Supercinnamaldehyde achieves ~7.4-fold greater anti-inflammatory activity in LPS-stimulated NO production assays (IC50 4.63 μM vs. 34.45 μM) [3]. These quantified potency differentials directly impact experimental reproducibility, dose-response relationships, and interpretation of mechanism-of-action studies, making simple compound interchange scientifically invalid.

Supercinnamaldehyde: Quantified Differentiation Evidence for Procurement and Experimental Selection


TRPA1 Activation Potency: Supercinnamaldehyde Demonstrates 8.5-Fold Higher Potency than Cinnamaldehyde

Supercinnamaldehyde activates the human TRPA1 channel with an EC50 of 0.8 μM , compared to reported EC50 values for cinnamaldehyde ranging from 6.8 μM to 54 μM across multiple independent studies and assay systems [1][2]. This represents an approximately 8.5-fold enhancement in potency relative to the lowest reported cinnamaldehyde EC50 (6.8 μM) and up to a 67.5-fold enhancement relative to the highest reported value (54 μM).

TRPA1 Nociception Calcium Signaling

Anti-Inflammatory Activity: Supercinnamaldehyde Exhibits 7.4-Fold Lower IC50 for NO Production Inhibition

In LPS-stimulated RAW264.7 mouse macrophage-like cells, the most potent supercinnamaldehyde compound inhibited nitric oxide (NO) production with an IC50 of 4.63 μM, compared to an IC50 of 34.45 μM for trans-cinnamaldehyde (CA) [1]. This corresponds to a 7.4-fold enhancement in anti-inflammatory potency.

Inflammation Chemoprevention Nitric Oxide

Nrf2/ARE Pathway Induction: Supercinnamaldehyde Achieves Higher Transcriptional Activation at Half the Concentration of Cinnamaldehyde

In an ARE-luciferase reporter gene assay conducted in HEK293 cells, one supercinnamaldehyde compound induced ARE transcriptional activity by approximately nine-fold at 20 μM, whereas trans-cinnamaldehyde (CA) produced approximately six-fold induction at the higher concentration of 40 μM [1].

Nrf2 ARE Phase 2 Enzymes Chemoprevention

Anticancer Activity: Indolin-2-one Supercinnamaldehyde Scaffold Confers Selective Thioredoxin Reductase (TrxR) Inhibition

Supercinnamaldehyde (SCA) compounds bearing the indolin-2-one scaffold function as covalent inhibitors of thioredoxin reductase (TrxR) through their α,β-unsaturated carbonyl (Michael acceptor) moiety [1]. These compounds exhibit selectivity for TrxR inhibition over related antioxidant enzymes including glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx), mediated by targeting the selenocysteine (Sec) residue in the C-terminal active site [2]. In contrast, cinnamaldehyde lacks this indolinone scaffold and does not exhibit the same selective TrxR inhibitory profile.

Thioredoxin Reductase Cancer Oxidative Stress

Purity Specification: Supercinnamaldehyde Supplied at ≥98% HPLC Purity with Verified Analytical QC

Commercially available Supercinnamaldehyde (CAS 70351-51-8) is routinely supplied with a purity specification of ≥98% by HPLC , with certificate of analysis documentation confirming H-NMR consistency with the expected structure . This analytical characterization ensures batch-to-batch reproducibility for quantitative biological assays. In contrast, generic cinnamaldehyde products may be supplied with lower purity specifications or without detailed analytical certificates, introducing uncontrolled variability.

Analytical Chemistry Quality Control Reproducibility

Supercinnamaldehyde: Validated Application Scenarios Based on Quantitative Evidence


TRPA1-Mediated Nociception and Pain Pathway Signaling Studies

Supercinnamaldehyde is the preferred TRPA1 agonist for cellular and ex vivo nociception studies requiring high potency and covalent channel activation. With an EC50 of 0.8 μM, it enables robust TRPA1 activation at concentrations 8.5-fold lower than cinnamaldehyde , minimizing solvent (e.g., DMSO) artifacts and off-target effects. Its covalent cysteine modification mechanism produces sustained channel activation suitable for long-term calcium imaging and electrophysiology experiments in sensory neuron cultures.

Nrf2/ARE Pathway Activation and Chemoprevention Screening

For screening compounds that induce cytoprotective phase 2 enzymes via the Keap1/Nrf2/ARE pathway, Supercinnamaldehyde serves as a potent positive control and lead scaffold. Quantitative ARE-luciferase data demonstrate ~9-fold induction at 20 μM, exceeding the ~6-fold induction achieved by cinnamaldehyde at double the concentration (40 μM) [1]. This superior potency supports use in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing next-generation chemopreventive agents.

Inflammation and iNOS/COX-2 Suppression Assays

Supercinnamaldehyde is indicated for in vitro and ex vivo inflammation models, particularly those assessing NO production, iNOS induction, and NF-κB signaling. The compound inhibits LPS-induced NO production with an IC50 of 4.63 μM, representing a 7.4-fold potency improvement over cinnamaldehyde (IC50 34.45 μM) [1]. This enhanced anti-inflammatory activity makes Supercinnamaldehyde a valuable tool compound for dissecting inflammatory signaling pathways and validating therapeutic targets in macrophage and microglial cell models.

Thioredoxin Reductase (TrxR) Inhibition and Anticancer Mechanism Studies

Researchers investigating TrxR as an anticancer target should select Supercinnamaldehyde or its derivatives rather than cinnamaldehyde, as the indolin-2-one scaffold enables selective covalent TrxR inhibition via targeting of the selenocysteine active site [2]. This mechanism is not shared by cinnamaldehyde. SCA compounds have demonstrated cytotoxicity toward HCT 116 colorectal and MCF-7 breast carcinoma cells [3] and are suitable for studies examining oxidative stress-mediated apoptosis, ASK1 activation, and p38/JNK MAPK signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Supercinnamaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.